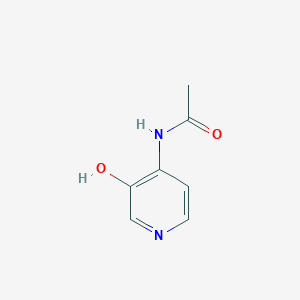

4-氨基-2-乙氧基苯甲酰胺

描述

4-Amino-2-ethoxybenzamide is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention similar compounds with slight variations in their chemical structure, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. These compounds are of interest due to their biological activities and potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid begins with 4-amino-2-hydroxybenzoic acid, which undergoes methylation, thiocyanation, ethylation, and oxidation to yield the final product . Another example is the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, which is produced through acylation and catalytic hydrogenation, with high yields reported for each step . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired modifications on the benzamide scaffold.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework . The structural analysis is crucial for ensuring the correct synthesis of the compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific functional groups. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves selective methylation, thiocyanation, and ethylation reactions, followed by oxidation to introduce the sulfonyl group . These reactions are carefully controlled to prevent unwanted side reactions and to maximize the yield of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as density and refractive index, are studied to understand their behavior in different environments. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate are investigated in aqueous solutions containing sodium or lithium chloride. These properties are influenced by the concentration of the drug and the ionic strength of the solution, which can affect the drug's efficacy and stability .

科学研究应用

胃动力活性

已经研究了4-氨基-2-乙氧基苯甲酰胺衍生物的潜在胃动力活性。研究表明,具有这种结构的化合物,特别是具有特定取代基的化合物,显示出增强胃排空的强效活性。例如,4-氨基-5-氯-2-乙氧基苯甲酰胺的某些类似物表现出显著的胃动力活性,影响胃排空的方向和效率,这是治疗某些胃肠道疾病的关键方面(Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995)。

抗氧化活性

已经检查了氨基取代苯甲酰胺衍生物,包括与4-氨基-2-乙氧基苯甲酰胺相关的化合物,以了解它们的抗氧化性质。这些化合物可以通过清除自由基来作为强效抗氧化剂。电化学研究揭示了它们的氧化机制,这对于了解它们作为抗氧化剂的潜力至关重要(Jovanović, Miličević, Jadreško, & Hranjec, 2020)。

结构和分子研究

4-氨基-2-乙氧基苯甲酰胺及其衍生物已成为结构和分子研究的对象,包括它们的晶体形态和分子相互作用。例如,对2-乙氧基苯甲酰胺的研究揭示了有关其晶体结构和分子排列的有趣见解,这可能对其物理性质和反应性产生影响(Pagola & Stephens, 2009)。

在胃肠治疗中的潜力

关于与4-氨基-2-乙氧基苯甲酰胺相关的莫沙必利新代谢物的合成和生物评价研究显示了在开发有效的胃动力药物方面的潜力。这些研究涉及探索这类化合物的药理学和药代动力学特性,表明它们在治疗胃肠道症状和改善生活质量方面具有潜力(Yao, Li, Song, He, Liu, Zhao, & Wang, 2019)。

药物合成和杂质分析

对药物的合成和杂质鉴定,包括与4-氨基-2-乙氧基苯甲酰胺相关的药物,对于药物开发和安全至关重要。已经进行了关于分离和表征雷帕格林等药物中的杂质的研究,这些药物与4-氨基-2-乙氧基苯甲酰胺具有结构相似性,突出了药物制造中纯度和质量控制的重要性(Kancherla, Keesari, Alegete, Khagga, & Das, 2018)。

心脏作用

已经研究了4-氨基-2-乙氧基苯甲酰胺的新衍生物的心脏作用。已进行了临床前研究,评估它们的药理作用、毒性和潜在作用机制,研究结果表明具有积极的安全性和明显的心脏作用,值得进一步进行临床试验(Ivkin & Karpov, 2022)。

黑色素合成

研究还探讨了与2-乙氧基苯甲酰胺相关的化合物对黑色素细胞中黑色素合成的影响。研究发现,这种化合物显著增强了黑色素合成并诱导黑色小体的形成,为在皮肤病学和与色素相关的疾病中的潜在应用提供了见解(Sato, Ando, Kobayashi, & Nishio, 2016)。

安全和危害

4-Amino-2-ethoxybenzamide may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

作用机制

Target of Action

4-Amino-2-ethoxybenzamide, also known as Ethenzamide , is a common analgesic and anti-inflammatory drug . It is used for the relief of fever, headaches, and other minor aches and pains

Result of Action

4-Amino-2-ethoxybenzamide is used for the relief of fever, headaches, and other minor aches and pains . This suggests that the molecular and cellular effects of the compound’s action result in the reduction of pain and inflammation.

生化分析

Biochemical Properties

4-Amino-2-ethoxybenzamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to stimulate melanin synthesis in B16F1 melanoma cells via the CREB signaling pathway . This interaction involves the phosphorylation of cAMP response element-binding protein (CREB), which subsequently enhances the expression of melanogenic genes. Additionally, 4-Amino-2-ethoxybenzamide has been shown to activate ERK, further contributing to melanin synthesis .

Cellular Effects

The effects of 4-Amino-2-ethoxybenzamide on various types of cells and cellular processes are profound. In B16F1 melanoma cells, it significantly enhances melanin synthesis and induces melanosome formation . This compound influences cell function by modulating cell signaling pathways, such as the CREB and ERK pathways. It also impacts gene expression by upregulating melanogenic genes, including microphthalmia-associated transcription factor and melanocortin 1 receptor . Furthermore, 4-Amino-2-ethoxybenzamide affects cellular metabolism by increasing the levels of melanogenic proteins.

Molecular Mechanism

At the molecular level, 4-Amino-2-ethoxybenzamide exerts its effects through specific binding interactions with biomolecules. It induces the phosphorylation of CREB, which is a crucial step in the activation of melanogenic genes . Additionally, it activates ERK, a protein kinase that plays a vital role in cell signaling and melanin synthesis. These molecular interactions highlight the compound’s ability to modulate enzyme activity and gene expression, leading to its observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-ethoxybenzamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound can maintain its activity over extended periods, allowing for sustained melanin synthesis in treated cells

Dosage Effects in Animal Models

The effects of 4-Amino-2-ethoxybenzamide vary with different dosages in animal models. Higher doses of the compound have been associated with increased melanin synthesis and enhanced cellular responses . At very high doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential risks.

Metabolic Pathways

4-Amino-2-ethoxybenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate melanin synthesis, such as tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the oxidation of DOPA to DOPA-quinone, which are critical steps in melanin production. The compound’s influence on these metabolic pathways underscores its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Amino-2-ethoxybenzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, such as melanocytes . The compound’s distribution is crucial for its effective functioning, as it needs to reach specific cellular compartments to exert its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Amino-2-ethoxybenzamide is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action

属性

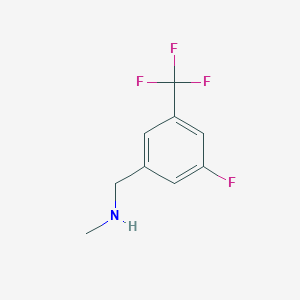

IUPAC Name |

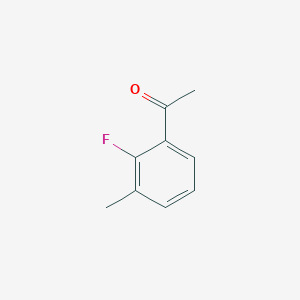

4-amino-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIBKWPYLFRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630188 | |

| Record name | 4-Amino-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2641-86-3 | |

| Record name | 4-Amino-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)